4.2-Fold Superior Enzymatic Potency Over Closest Structural Analog RmlA-IN-2
RmlA-IN-1 (Compound 8a) demonstrates an IC50 of 0.073 ± 0.001 μM against P. aeruginosa RmlA, which is 4.2-fold more potent than its closest structural analog RmlA-IN-2 (Compound 1d, IC50 = 0.303 ± 0.026 μM) when measured under identical assay conditions [1]. Both compounds share a pyrimidinedione core with an N1-benzyl substituent, but RmlA-IN-1 lacks the C6-aminoalkyl linker present in RmlA-IN-2, a structural difference that directly impacts allosteric pocket occupancy and inhibition efficiency [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.073 ± 0.001 μM |
| Comparator Or Baseline | RmlA-IN-2 (Compound 1d): 0.303 ± 0.026 μM |
| Quantified Difference | 4.2-fold lower IC50 (greater potency) |
| Conditions | In vitro P. aeruginosa RmlA enzyme inhibition assay (exact assay details as per Xiao et al., 2021, Bioorg Med Chem) |
Why This Matters
For researchers requiring maximal target engagement at minimal compound concentration—essential in cellular assays with limited permeability or in vivo studies with toxicity concerns—RmlA-IN-1 provides a significant potency advantage over the next closest commercially available analog.
- [1] Xiao G, et al. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design. Bioorganic & Medicinal Chemistry. 2021;50:116477. doi:10.1016/j.bmc.2021.116477. Table 1 and Section 3.1. View Source
